molecular formula C9H14O5 B8521169 4-Hydroxy-cyclopentane-1,2-dicarboxylic acid, dimethyl ester

4-Hydroxy-cyclopentane-1,2-dicarboxylic acid, dimethyl ester

Cat. No. B8521169
M. Wt: 202.20 g/mol
InChI Key: QLJLIXRDKFAGFW-UHFFFAOYSA-N
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Patent
US08937080B2

Procedure details

Sodium borohydride (1.11 g, 0.029 mol) was added to a stirred solution of (1R,2S)-4-oxo-cyclopentane1,2-dicarboxylic acid dimethyl ester (4.88 g, 0.0244 mol) in methanol (300 mL) at 0° C. After 1 h the reaction was quenched with 90 ml brine, concentrated and extracted with ethyl acetate. The organic phases were pooled, dried, filtered and concentrated. The crude product was purified by flash column chromatography (toluene/ethyl acetate 1:1) which gave the title compound (3.73 g, 76%) as a yellow oil.
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][O:4][C:5]([C@@H:7]1[CH2:11][C:10](=[O:12])[CH2:9][C@@H:8]1[C:13]([O:15][CH3:16])=[O:14])=[O:6]>CO>[CH3:16][O:15][C:13]([CH:8]1[CH2:9][CH:10]([OH:12])[CH2:11][CH:7]1[C:5]([O:4][CH3:3])=[O:6])=[O:14] |f:0.1|

Inputs

Step One
Name
Quantity
1.11 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
4.88 g
Type
reactant
Smiles
COC(=O)[C@H]1[C@H](CC(C1)=O)C(=O)OC
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 h the reaction was quenched with 90 ml brine
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography (toluene/ethyl acetate 1:1) which

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1C(CC(C1)O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.73 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.